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Compound of Interest

Compound Name: Z-Homophe-OH

Cat. No.: B556137 Get Quote

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
N-Benzyloxycarbonyl-L-homophenylalanine (Z-Homophe-OH) is a crucial N-protected amino

acid derivative utilized in the synthesis of peptides for various research and drug development

applications. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-

amino group of L-homophenylalanine, preventing unwanted side reactions during peptide bond

formation. This protecting group is stable under a range of conditions and can be readily

removed by catalytic hydrogenation, offering orthogonality in peptide synthesis strategies. This

document provides a detailed protocol for the synthesis, purification, and application of Z-
Homophe-OH in solution-phase peptide synthesis.

Data Presentation
The following tables summarize key quantitative data related to the synthesis and

characterization of Z-Homophe-OH and its use in peptide synthesis.

Table 1: Physicochemical Properties of Z-Homophe-OH
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Property Value

CAS Number 127862-89-9

Molecular Formula C₁₈H₁₉NO₄

Molecular Weight 313.35 g/mol

Appearance White to off-white solid

Purity (Typical) ≥98.0% (by TLC)

Table 2: Expected Yield for Z-Homophe-OH Synthesis via Schotten-Baumann Reaction

Reaction Starting Material Reagents Expected Yield (%)

N-protection L-Homophenylalanine
Benzyl chloroformate,

NaOH
~73*

*Expected yield is based on the synthesis of the analogous compound, N-benzyloxycarbonyl-L-

alanine, due to the lack of specific literature reports on the yield for Z-Homophe-OH under

these exact conditions.

Table 3: Common Coupling Reagents for Z-Homophe-OH in Peptide Synthesis
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Coupling Reagent Additive Base Key Features

DIC

(Diisopropylcarbodiimi

de)

HOBt

(Hydroxybenzotriazole

)

DIPEA (N,N-

Diisopropylethylamine

)

Minimizes

racemization;

byproduct (DIU) is

soluble in some

organic solvents.[1]

PyBOP (Benzotriazol-

1-yl-

oxytripyrrolidinophosp

honium

hexafluorophosphate)

- DIPEA

High coupling

efficiency, especially

for hindered amino

acids.[1]

EDC·HCl (N-(3-

Dimethylaminopropyl)-

N'-ethylcarbodiimide

hydrochloride)

HOBt -

Water-soluble

carbodiimide,

byproducts are easily

removed by aqueous

workup.[2]

Experimental Protocols
Protocol 1: Synthesis of Z-Homophe-OH via Schotten-
Baumann Reaction
This protocol describes the protection of the α-amino group of L-homophenylalanine using

benzyl chloroformate.

Materials:

L-Homophenylalanine

2N Sodium hydroxide (NaOH) solution

Benzyl chloroformate (Cbz-Cl)

Diethyl ether

2N Hydrochloric acid (HCl)
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Ethyl acetate

Hexane

Anhydrous magnesium sulfate (MgSO₄)

Ice bath

Three-necked round-bottom flask

Magnetic stirrer

Procedure:

In a 2 L three-necked flask, dissolve L-homophenylalanine in 2N NaOH solution and cool the

flask to 0°C in an ice bath.

To this chilled and stirring solution, simultaneously add benzyl chloroformate and 2N NaOH

solution dropwise. Maintain the reaction temperature below 5°C throughout the addition.

After the complete addition of the reagents, remove the ice bath and continue stirring the

reaction mixture for 2 hours at room temperature.

Add 100 mL of diethyl ether to the reaction mixture and transfer it to a separatory funnel.

Separate the organic phase.

Wash the aqueous phase once more with 100 mL of diethyl ether.

Carefully acidify the aqueous phase to a pH of 1 with 2N HCl.

Extract the product from the acidified aqueous phase with three portions of 150 mL of ethyl

acetate.

Combine the organic phases and wash them with three 100 mL portions of water.

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced

pressure to yield a colorless oil which should crystallize upon standing.
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Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Z-
Homophe-OH.

Protocol 2: Purification of Z-Homophe-OH by
Recrystallization
This protocol details the purification of the synthesized Z-Homophe-OH.

Materials:

Crude Z-Homophe-OH

Ethyl acetate

Hexane

Heating mantle or hot plate

Erlenmeyer flask

Ice bath

Büchner funnel and filter paper

Procedure:

Dissolve the crude Z-Homophe-OH in a minimal amount of hot ethyl acetate in an

Erlenmeyer flask.

Once completely dissolved, slowly add hexane until the solution becomes slightly turbid.

Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

To maximize crystal yield, place the flask in an ice bath for 30 minutes.

Collect the crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of cold hexane.
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Dry the purified crystals under vacuum.

Protocol 3: Solution-Phase Peptide Coupling using Z-
Homophe-OH
This protocol describes the coupling of Z-Homophe-OH to an amino acid ester using

DIC/HOBt.

Materials:

Z-Homophe-OH

Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

N,N-Diisopropylethylamine (DIPEA)

1-Hydroxybenzotriazole (HOBt)

N,N'-Diisopropylcarbodiimide (DIC)

Anhydrous Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Ice bath

Round-bottom flask

Magnetic stirrer

Procedure:
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Preparation of the free amino acid ester: In a round-bottom flask, dissolve the amino acid

methyl ester hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to the solution

and stir for 20 minutes at room temperature.[2]

Activation of Z-Homophe-OH: In a separate flask, dissolve Z-Homophe-OH (1.0 eq) and

HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.[2]

Coupling Reaction: To the cooled solution from step 2, add DIC (1.1 eq) dropwise. Stir the

mixture at 0°C for 30 minutes.

Add the freshly prepared amino acid ester solution from step 1 to the activated Z-Homophe-
OH mixture.

Allow the reaction to warm to room temperature and stir overnight.

Work-up and Purification: a. Upon completion (monitored by TLC), dilute the reaction mixture

with DCM. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution,

and brine.[2] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.[2] d. Purify the crude dipeptide by silica gel column chromatography.

Protocol 4: Deprotection of the Z-Group by Catalytic
Hydrogenation
This protocol details the removal of the Z-group from the synthesized peptide.

Materials:

Z-protected peptide

Methanol (MeOH)

10% Palladium on carbon (Pd/C)

Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

Celite

Procedure:
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Dissolve the Z-protected peptide in methanol.

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution.

Place the reaction vessel under a hydrogen atmosphere and stir vigorously at room

temperature.

Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed

(typically 1-4 hours).[2]

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the

Pd/C catalyst. Wash the Celite pad with methanol.

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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